

# An In-depth Technical Guide to Dimethyl-bisphenol A (DMBPA)

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## Compound of Interest

Compound Name: Dimethyl-bisphenol A

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## Abstract

This technical guide provides a comprehensive overview of **Dimethyl-bisphenol A** (DMBPA), also known as Bisphenol A dimethyl ether. It details the compound's chemical identity, physicochemical properties, synthesis, and biological activity, with a particular focus on its role as an inhibitor of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ). This document includes detailed experimental protocols for its synthesis and analytical determination by HPLC and LC-MS/MS. Furthermore, it visualizes the HIF-1 $\alpha$  signaling pathway to illustrate the mechanism of action of DMBPA, providing a critical resource for researchers in oncology, drug discovery, and related biomedical fields.

## Chemical Identification and Properties

**Dimethyl-bisphenol A** is the dimethyl ether derivative of Bisphenol A. Its chemical identity and key physicochemical properties are summarized below.

- CAS Number: 1568-83-8[1]
- IUPAC Name: 4,4'-(Propane-2,2-diyl)bis(methoxybenzene)
- Synonyms: DMBPA, Bisphenol A dimethyl ether, 1,1'-(1-Methylethylidene)bis[4-methoxybenzene][1]

## Physicochemical Data

Quantitative data for **Dimethyl-bisphenol A** and its parent compound, Bisphenol A, are presented in Table 1. The data for Bisphenol A is included to provide a reference for solubility characteristics, as specific quantitative solubility data for DMBPA is not extensively available. The methylation of the two hydroxyl groups in BPA to form DMBPA is expected to increase its lipophilicity and affect its solubility profile.

Property	Dimethyl-bisphenol A (DMBPA)	Bisphenol A (BPA) - Reference	Citation
Molecular Formula	C <sub>17</sub> H <sub>20</sub> O <sub>2</sub>	C <sub>15</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	256.34 g/mol	228.29 g/mol	[1]
Melting Point	54-59 °C	155 °C	
Boiling Point	364.8 °C	250-252 °C (at 13 torr)	[1]
Flash Point	136.3 °C	N/A	[1]
Appearance	White to off-white solid	White solid	
Solubility in Water	Poorly soluble (expected)	0.03 g/100mL (very poor)	[2]
Solubility in Organic Solvents	Soluble (expected)	Very soluble in ethanol, ether, acetone	[2]

## Synthesis of Dimethyl-bisphenol A

The synthesis of **Dimethyl-bisphenol A** is typically achieved via a Williamson ether synthesis, which involves the methylation of the hydroxyl groups of Bisphenol A.

## Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of DMBPA from Bisphenol A and dimethyl sulfate.

Materials:

- Bisphenol A (BPA)
- Sodium hydroxide (NaOH)
- Dimethyl sulfate (DMS) (Caution: Highly toxic and carcinogenic)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

Procedure:

- Deprotonation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Bisphenol A (1.0 eq) in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 1 hour to form the bisphenoxide.
- Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel over 30 minutes.<sup>[3]</sup> Caution: The reaction is exothermic.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

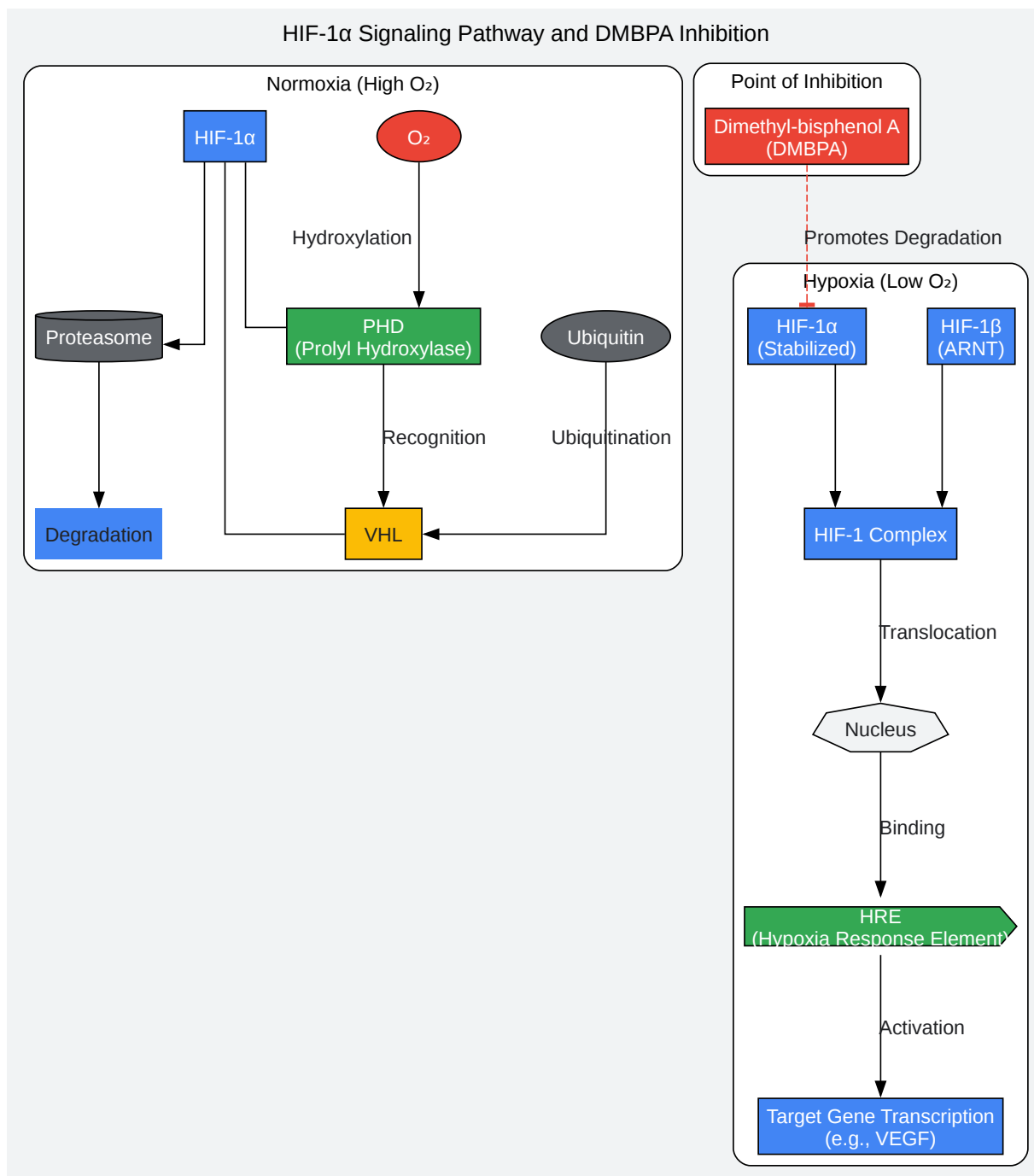
- Extract the aqueous mixture three times with diethyl ether.
- Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-(Propane-2,2-diyl)bis(methoxybenzene).

## Biological Activity: HIF-1 $\alpha$ Inhibition

**Dimethyl-bisphenol A** is recognized as a potent inhibitor of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ). HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia (low oxygen). It is a heterodimer composed of an oxygen-regulated  $\alpha$  subunit (HIF-1 $\alpha$ ) and a constitutively expressed  $\beta$  subunit (HIF-1 $\beta$ ). The HIF-1 signaling pathway is a critical regulator of genes involved in angiogenesis, glucose metabolism, cell proliferation, and survival, making it a key target in cancer therapy.

## HIF-1 $\alpha$ Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1 $\alpha$  is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1 $\alpha$ . In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1 $\alpha$  to stabilize, translocate to the nucleus, and dimerize with HIF-1 $\beta$ . This complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, such as Vascular Endothelial Growth Factor (VEGF), activating their transcription. DMBPA exerts its effect by promoting the degradation of HIF-1 $\alpha$ , thereby inhibiting this signaling cascade.



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## References

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